molecular formula C11H18N2O4 B14377735 1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione CAS No. 88692-22-2

1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14377735
CAS No.: 88692-22-2
M. Wt: 242.27 g/mol
InChI Key: DZUOHDKZOLFCSF-UHFFFAOYSA-N
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Description

1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

The synthesis of 1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of pyrrolidine-2,5-dione with hexyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

88692-22-2

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-hexylcarbamate

InChI

InChI=1S/C11H18N2O4/c1-2-3-4-5-8-12-11(16)17-13-9(14)6-7-10(13)15/h2-8H2,1H3,(H,12,16)

InChI Key

DZUOHDKZOLFCSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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